molecular formula C9H12FN B15146176 2-(tert-Butyl)-6-fluoropyridine

2-(tert-Butyl)-6-fluoropyridine

Cat. No.: B15146176
M. Wt: 153.20 g/mol
InChI Key: UFMSOKIYBHXFGK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Pyridines in Organic Synthesis and Medicinal Chemistry

The incorporation of fluorine into organic molecules, particularly into aromatic systems like pyridine (B92270), has become a powerful strategy in modern drug discovery and materials science. chemicalbook.com Fluorine's high electronegativity can significantly alter the electronic properties of the pyridine ring, often enhancing its stability towards metabolic oxidation. chemicalbook.commdpi.com This increased metabolic stability is a highly sought-after attribute in the development of new pharmaceuticals. chemicalbook.com Furthermore, the introduction of a fluorine atom can modulate the basicity (pKa) of the pyridine nitrogen, which in turn can influence a molecule's pharmacokinetic profile, including its membrane permeability and binding affinity to biological targets. sigmaaldrich.com In organic synthesis, the fluorine atom in a fluoropyridine can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a versatile handle for the introduction of a wide range of other functional groups. beilstein-journals.org The use of 2-fluoropyridine (B1216828) derivatives, for instance, is a common strategy for constructing more complex molecular frameworks. beilstein-journals.orgnih.gov

Importance of tert-Butyl Substituents in Molecular Design and Reactivity Modulation

The tert-butyl group, a bulky and sterically demanding substituent, plays a critical role in controlling the reactivity and conformation of molecules. myskinrecipes.com Its significant steric hindrance can direct the course of chemical reactions by blocking certain reaction sites and favoring others, a principle often exploited in regioselective synthesis. orgsyn.orgwikipedia.org This steric shielding can also enhance the stability of a molecule by protecting adjacent functional groups from unwanted reactions. myskinrecipes.com In addition to its steric influence, the tert-butyl group is electron-donating through an inductive effect, which can modulate the electron density of the aromatic ring to which it is attached. This electronic contribution, combined with its steric bulk, makes the tert-butyl group a valuable tool for fine-tuning the physical and chemical properties of a molecule, including its solubility and conformational preferences. myskinrecipes.com

Research Context of 2-(tert-Butyl)-6-fluoropyridine within Pyridine Chemistry

The compound this compound represents an intriguing case study in the design of substituted pyridines, as it combines the distinct electronic influence of a fluorine atom with the significant steric and electronic effects of a tert-butyl group. This specific arrangement of substituents is found within more complex molecules of interest in medicinal chemistry. For example, the moiety is a key component of 5-[1-tert-butyl-2-(6-fluoropyridin-2-yl)benzimidazol-5-yl]pyrimidin-2-amine, a compound that has been investigated in biological research. nih.gov The presence of the this compound unit in such a molecule highlights its potential as a valuable building block for the synthesis of biologically active compounds. sigmaaldrich.com The interplay between the electron-withdrawing fluorine and the bulky, electron-donating tert-butyl group at the 2- and 6-positions of the pyridine ring creates a unique electronic and steric environment that can be exploited for further chemical transformations.

Scope and Objectives of Research on this compound

The primary objective of research into this compound and related structures is to explore the synthetic utility of this unique substitution pattern. Key areas of investigation include the development of efficient synthetic routes to this compound and the study of its reactivity in various chemical transformations. A significant focus is on its application as a versatile intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. myskinrecipes.com Understanding how the combined steric and electronic effects of the tert-butyl and fluoro groups influence the reactivity of the pyridine ring is crucial for its effective utilization as a synthetic building block. nih.govfluorochem.co.uk

Compound and Property Data

Below are tables detailing the properties of the core chemical compound discussed and a related precursor.

Table 1: Properties of this compound Moiety (Data is for the larger molecule containing this moiety, as direct data for the isolated compound is limited)

PropertyValue
Molecular FormulaC20H19FN6
Molecular Weight362.4 g/mol
IUPAC Name5-[1-tert-butyl-2-(6-fluoropyridin-2-yl)benzimidazol-5-yl]pyrimidin-2-amine
InChIInChI=1S/C20H19FN6/c1-20(2,3)27-16-8-7-12(13-10-23-19(22)24-11-13)9-15(16)26-18(27)14-5-4-6-17(21)25-14/h4-11H,1-3H3,(H2,22,23,24)
InChIKeyXOEAAZDMLDGUPE-UHFFFAOYSA-N
SMILESCC(C)(C)N1C2=C(C=C(C=C2)C3=CN=C(N=C3)N)N=C1C4=NC(=CC=C4)F
Source: PubChem CID 165932409 nih.gov

Table 2: Properties of a Related Precursor: tert-Butyl 6-fluoropyridine-2-carboxylate

PropertyValue
Molecular FormulaC10H12FNO2
Molecular Weight197.21 g/mol
IUPAC Nametert-butyl 6-fluoropicolinate
CAS Number1053656-65-7
Source: Smolecule

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

2-tert-butyl-6-fluoropyridine

InChI

InChI=1S/C9H12FN/c1-9(2,3)7-5-4-6-8(10)11-7/h4-6H,1-3H3

InChI Key

UFMSOKIYBHXFGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)F

Origin of Product

United States

Reactivity Profiles and Reaction Mechanisms of 2 Tert Butyl 6 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactivity

Nucleophilic aromatic substitution (SNAr) is a critical reaction in the functionalization of aromatic and heteroaromatic compounds. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. wikipedia.org The reactivity of the aromatic ring toward nucleophilic attack is significantly enhanced by the presence of electron-withdrawing groups. wikipedia.org Pyridines, being electron-deficient heterocycles, are particularly susceptible to SNAr reactions, especially at the 2- and 4-positions, as the negative charge in the intermediate can be effectively delocalized by the nitrogen atom. wikipedia.orgbaranlab.org The fluorine atom is an excellent leaving group in SNAr reactions, often exhibiting higher reactivity than other halogens. masterorganicchemistry.comreddit.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. reddit.com

The displacement of the fluorine atom in 2-(tert-Butyl)-6-fluoropyridine by various amines is a key transformation for the synthesis of substituted aminopyridines, which are important scaffolds in medicinal chemistry and materials science. nih.gov

Primary and Secondary Amines: The reaction of this compound with primary and secondary amines proceeds via a nucleophilic aromatic substitution mechanism. A variety of primary and secondary amines can be used as nucleophiles in the amination of 2-fluoropyridines. researchgate.net For instance, the reaction of 2-fluoropyridine (B1216828) with lithium amides derived from primary and secondary amines provides the corresponding aminopyridines in moderate to good yields under mild, transition-metal-free conditions. researchgate.net While specific data for this compound is not abundant in the provided results, the general reactivity of 2-fluoropyridines suggests that it would readily undergo amination. The bulky tert-butyl group may influence the reaction rate but is not expected to prevent the reaction.

Tertiary Amines: The direct reaction of this compound with tertiary amines to form a quaternary ammonium (B1175870) salt via SNAr is less common. Tertiary amines can act as bases or catalysts in SNAr reactions. However, direct displacement of the fluoride (B91410) by a tertiary amine to form a stable product is not a typical reaction pathway. Studies on related compounds like 2,6-di-tert-butylpyridine (B51100) show that while it can be protonated, it does not readily form adducts with electrophiles like boron trifluoride due to steric hindrance. wikipedia.org This suggests that the formation of a quaternary pyridinium (B92312) salt from this compound and a tertiary amine would be sterically hindered.

Table 1: Examples of Amination Reactions with 2-Halopyridines

HalopyridineAmineProductConditionsYield (%)Reference
2-FluoropyridineLithium Amides2-AminopyridinesMildModerate to Good researchgate.net
2-Chloro-5-nitropyridineN-phenylpiperazine1-(5-Nitropyridin-2-yl)-4-phenylpiperazineNot specifiedNot specified researchgate.net
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexaneN,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diaminePd₂(dba)₃, (±)-BINAP, NaOBuᵗ, Toluene, 80°C60 chemspider.com

This table illustrates the variety of amination reactions possible with halopyridines, providing a basis for understanding the potential reactivity of this compound.

Oxygen Nucleophiles: The reaction of this compound with oxygen nucleophiles, such as alkoxides and phenoxides, is a viable method for the synthesis of 2-alkoxy- and 2-aryloxypyridines. The reaction of 2-fluoropyridines with sodium ethoxide is known to proceed readily. researchgate.net The high reactivity of the C-F bond facilitates substitution by oxygen nucleophiles. For example, the reaction of 2-chloropyridines with benzyl (B1604629) alcohol in the presence of a base like potassium tert-butoxide is a well-established method for synthesizing the corresponding ether. rsc.org Given the higher reactivity of fluoro-substituted pyridines, a similar reaction with this compound would be expected to proceed efficiently.

Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiolates, are generally more nucleophilic than their oxygen counterparts and react readily with 2-halopyridines. msu.edulibretexts.org The synthesis of 2-thiopyridines is of significant interest due to their presence in a wide range of bioactive compounds. chemrxiv.org The reaction of 2-halopyridines with thiols or thiolates is a common strategy to form C-S bonds. chemrxiv.orgchemrxiv.org Although specific examples with this compound are not detailed, the general principles of SNAr with sulfur nucleophiles suggest that it would be a highly favorable reaction. chemrxiv.org

The tert-butyl group at the 2-position of the pyridine (B92270) ring has a significant impact on both the regioselectivity and the rate of SNAr reactions.

Steric Effects: The bulky tert-butyl group exerts considerable steric hindrance around the adjacent nitrogen atom and the C2 and C6 positions of the pyridine ring. wikipedia.org This steric bulk can hinder the approach of a nucleophile to the C6 position where the fluorine atom is located. In reactions of 2,6-disubstituted pyridines, a bulky substituent can direct the nucleophilic attack to the less hindered position. researchgate.net However, in the case of this compound, the substitution occurs at the fluorine-bearing carbon. The steric hindrance from the tert-butyl group can decrease the reaction rate compared to a less hindered substrate like 2-fluoropyridine.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. acs.org Electron-donating groups generally decrease the electrophilicity of the aromatic ring, which can slow down the rate of SNAr reactions. researchgate.net However, the activating effect of the pyridine nitrogen and the excellent leaving group ability of the fluorine atom are typically sufficient to overcome the deactivating effect of the tert-butyl group.

The mechanism of SNAr reactions typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate. libretexts.org

Kinetic studies of SNAr reactions on halopyridines have provided valuable insights into the reaction mechanism. In most cases, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com This is supported by the "element effect," where the reactivity order is F > Cl > Br > I, which is contrary to the C-X bond strength. nih.gov The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus accelerating the rate of nucleophilic attack. researchgate.net

However, recent studies have shown that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. researchgate.netacs.org Kinetic isotope effect (KIE) studies are a powerful tool for distinguishing between these pathways. acs.org For 2,6-disubstituted pyridines, the nature of the substituents, the nucleophile, and the reaction conditions can all influence whether the reaction is stepwise or concerted. For reactions of 2-substituted N-methylpyridinium ions with piperidine, the rate-determining step was found to be the deprotonation of the addition intermediate, not the initial nucleophilic attack. nih.gov This highlights the complexity of SNAr mechanisms and the importance of detailed kinetic analysis for each specific system.

Table 2: Summary of Mechanistic Aspects

FeatureDescriptionRelevance to this compound
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Primary reaction pathway for functionalization.
Intermediate Meisenheimer ComplexA key, high-energy intermediate is formed. masterorganicchemistry.comlibretexts.orgdoaj.orgnih.gov
Rate-Determining Step Typically formation of the Meisenheimer complex. masterorganicchemistry.comThe initial attack of the nucleophile is likely the slowest step.
Leaving Group Effect F > Cl > Br > IThe fluorine atom is an excellent leaving group, enhancing reactivity. nih.gov
tert-Butyl Group Effect Steric hindrance and weak electron donation.May decrease the reaction rate but does not prevent substitution. researchgate.netacs.org

Mechanistic Investigations of SNAr Pathways in 2,6-Disubstituted Pyridines

C-H Activation and Functionalization

The presence of the nitrogen atom in the pyridine ring and the specific substituents at the C2 and C6 positions play a crucial role in the activation and subsequent functionalization of the C-H bonds within the this compound molecule.

Transition Metal-Catalyzed C-H Functionalization at Distal Positions

The functionalization of C-H bonds at positions distal to the nitrogen atom in pyridine rings is a challenging yet highly sought-after transformation in organic synthesis. While the inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions, strategic use of transition metal catalysis can achieve regioselectivity at other sites. In the context of this compound, the steric hindrance imposed by the tert-butyl group at C2 and the electronic influence of the fluorine at C6 direct the reactivity towards the remaining C-H bonds at the C3, C4, and C5 positions.

Although specific studies on the distal C-H functionalization of this compound are not extensively documented, general principles of transition metal-catalyzed C-H activation on substituted pyridines provide valuable insights. Catalytic systems, often employing metals like palladium, rhodium, or ruthenium, can operate through various mechanisms, including concerted metalation-deprotonation, oxidative addition, and sigma-bond metathesis. The choice of catalyst, ligand, and reaction conditions is critical in overcoming the inherent reactivity patterns of the pyridine ring and achieving functionalization at the less activated C3 and C5 positions.

Pyridyl-Directed C-H Activation with Palladium and other Metals

The nitrogen atom of the pyridine ring in this compound can act as a directing group in C-H activation reactions, particularly with transition metals like palladium. rsc.orgrsc.org This directing effect facilitates the formation of a metallacyclic intermediate, bringing the metal catalyst in close proximity to a specific C-H bond and enabling its cleavage and subsequent functionalization.

In the case of 2-substituted pyridines, this directing effect typically favors functionalization at the C3 position or the ortho-position of a substituent at C2. For this compound, the bulky tert-butyl group presents a significant steric obstacle for ortho-functionalization of the tert-butyl group itself. Therefore, pyridyl-directed C-H activation is more likely to occur at the C3 position of the pyridine ring.

Palladium-catalyzed C-H activation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The general mechanism often involves the coordination of the pyridine nitrogen to a Pd(II) catalyst, followed by cyclometalation to form a palladacycle. This intermediate can then react with a variety of coupling partners, such as aryl halides, alkenes, or alkynes, to afford the functionalized product. Other transition metals have also been employed for pyridyl-directed C-H activation, each offering unique reactivity and selectivity profiles.

A review of palladium-catalyzed C-H functionalization of 2-phenylpyridine (B120327) provides a relevant analogy. rsc.org In these systems, the pyridine nitrogen directs the ortho-C-H activation of the phenyl ring. While the substrate is different, the underlying principle of pyridyl-directed cyclometalation is directly applicable to understanding the potential reactivity of this compound.

Catalyst SystemCoupling PartnerProduct TypeReference
Pd(OAc)₂ / LigandAryl HalideArylated Pyridine rsc.org
Pd(OAc)₂ / OxidantAlkeneAlkenylated Pyridine rsc.org
Rh(I) ComplexAlkeneAlkylated Pyridine youtube.com

Table 1: Representative Catalyst Systems for Pyridyl-Directed C-H Functionalization. This table is a generalized representation based on reactions of similar 2-substituted pyridines and may be applicable to this compound.

Stereoelectronic Effects of Fluorine and tert-Butyl on C-H Reactivity

The reactivity of the C-H bonds in this compound is significantly influenced by the stereoelectronic properties of the fluorine and tert-butyl substituents.

The fluorine atom at the C6 position exerts a strong electron-withdrawing inductive effect (-I), which deactivates the pyridine ring towards electrophilic attack. This effect also increases the acidity of the ring C-H protons, potentially facilitating deprotonation in certain reaction mechanisms. Furthermore, the fluorine atom can influence the regioselectivity of metal-catalyzed reactions through steric and electronic interactions with the catalyst center.

The tert-butyl group at the C2 position is a large, sterically demanding group. Its primary influence is steric hindrance, which can block or slow down reactions at the adjacent C3 position and at the nitrogen atom. This steric bulk can be strategically exploited to direct reactions to other, less hindered positions of the pyridine ring. Electronically, the tert-butyl group is weakly electron-donating through hyperconjugation, which can have a minor activating effect on the ring.

The interplay of these opposing effects—the deactivating inductive effect of fluorine and the steric hindrance of the tert-butyl group—creates a unique reactivity profile. For instance, in reactions where coordination to the pyridine nitrogen is crucial, the steric bulk of the tert-butyl group may be the dominant factor, while in reactions sensitive to the electronic nature of the ring, the fluorine's influence might prevail.

Photochemical Transformations

The introduction of a fluorine atom into the pyridine ring can significantly alter its photochemical behavior, opening up pathways for transformations that are not readily accessible for the parent pyridine.

Photoinduced Nucleophilic Displacement Reactions

Irradiation of 2-fluoropyridines in the presence of nucleophiles can lead to photoinduced nucleophilic displacement of the fluorine atom. This reaction provides a valuable method for the synthesis of various 2-substituted pyridines. While specific studies on this compound are limited, research on the photoreactions of 2-fluoropyridine with aliphatic amines offers significant insights. youtube.com

Upon irradiation, 2-fluoropyridine can be excited to a singlet or triplet state, which is more susceptible to nucleophilic attack than the ground state molecule. The nucleophile can then add to the pyridine ring, leading to the formation of a sigma complex, which subsequently eliminates the fluoride ion to yield the substituted product.

Mechanistic Aspects of Photoreactions with Aliphatic Amines

The photoreaction of 2-fluoropyridine with aliphatic amines, such as t-butylamine and diethylamine, has been shown to proceed primarily via a nucleophilic displacement mechanism, yielding the corresponding 2-alkylaminopyridines. youtube.com This contrasts with the photoreactions of pyridine itself with the same amines, which tend to result in substitution at the C2 and C4 positions via a different mechanistic pathway involving hydrogen abstraction from the amine.

The proposed mechanism for the photoreaction of 2-fluoropyridine with aliphatic amines involves the initial formation of an excited state of the fluoropyridine. This excited species is then attacked by the amine nucleophile. The quantum yields for these reactions are generally low, suggesting that other deactivation pathways for the excited state are also significant. youtube.com

ReactantAmineProductReference
2-Fluoropyridinet-Butylamine2-(tert-Butylamino)pyridine youtube.com
2-FluoropyridineDiethylamine2-(Diethylamino)pyridine youtube.com
2-FluoropyridineTriethylamine2-(Diethylamino)pyridine & 2-(N-ethyl-N-n-propylamino)pyridine youtube.com

Table 2: Products of Photoreactions of 2-Fluoropyridine with Aliphatic Amines. The reactivity of this compound is expected to be analogous, though potentially influenced by the steric bulk of the tert-butyl group.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of 2-(tert-Butyl)-6-fluoropyridine. These ab initio methods provide a detailed picture of the molecule's characteristics, which are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) for Ground State Geometries

Density Functional Theory (DFT) is a widely used computational method to determine the equilibrium geometry of molecules in their ground state. nih.gov By employing a functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p), the electronic structure of this compound can be accurately calculated, and its geometry can be optimized to find the lowest energy conformation. rsc.orgresearchgate.net This optimization process yields crucial data on bond lengths, bond angles, and dihedral angles.

The optimized geometry of this compound would reveal the steric influence of the bulky tert-butyl group on the pyridine (B92270) ring and the electronic effect of the highly electronegative fluorine atom. These calculations provide a foundational understanding of the molecule's three-dimensional structure.

Table 1: Calculated Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond LengthC2-C(tert-butyl)1.54 Å
C6-F1.35 Å
N1-C21.34 Å
N1-C61.33 Å
Bond AngleC2-N1-C6117.5°
N1-C2-C3122.0°
N1-C6-C5123.0°
Dihedral AngleC3-C2-C(tert-butyl)-C(methyl)60.5°
Note: The data in this table is hypothetical and for illustrative purposes to represent the type of information obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be a π-orbital distributed over the pyridine ring, while the LUMO would likely be a π* anti-bonding orbital. The fluorine atom's electron-withdrawing nature would lower the energy of both the HOMO and LUMO compared to unsubstituted pyridine, and the tert-butyl group would have a smaller, primarily steric, effect.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)Role in Reactivity
HOMO-6.8Electron Donor (Nucleophilicity)
LUMO-0.5Electron Acceptor (Electrophilicity)
HOMO-LUMO Gap6.3 eVIndicator of Chemical Stability and Reactivity
Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential Surface (MEPS) Analysis

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.dechemrxiv.org The MEPS maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. rsc.org

In this compound, the most negative potential is expected to be located around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The area around the fluorine atom will also exhibit negative potential. Conversely, the hydrogen atoms of the pyridine ring and the tert-butyl group will show positive electrostatic potential. The carbon atom attached to the fluorine (C6) is also expected to be an electrophilic site due to the strong electron-withdrawing effect of the fluorine atom.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms.

Transition State Localization and Energy Barrier Calculations

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are the highest energy points along the reaction coordinate. nih.gov Computational methods can be used to locate these transition state structures and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For this compound, a key reaction to study would be nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the fluorine atom. nih.govchemrxiv.org Computational modeling can determine whether this reaction proceeds through a stepwise mechanism involving a stable Meisenheimer intermediate or a concerted mechanism with a single transition state. springernature.com By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed.

Table 3: Calculated Energies for a Hypothetical SNAr Reaction of this compound with a Nucleophile

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+25.5
Meisenheimer Intermediate+15.2
Products-10.8
Note: The data in this table is hypothetical and for illustrative purposes, depicting a stepwise mechanism.

Solvation Models in Reaction Pathway Simulations

Reactions are most often carried out in a solvent, which can significantly influence the reaction pathway and energetics. pitt.eduresearchgate.net Solvation models are therefore crucial for obtaining realistic computational results. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. q-chem.com This approach allows for the inclusion of bulk solvent effects on the solute's electronic structure and geometry.

By incorporating a solvation model in the calculations of a reaction pathway for this compound, the relative energies of the reactants, transition states, and products can be refined. Polar solvents are expected to stabilize charged species like a Meisenheimer intermediate, potentially lowering the activation energy and altering the reaction mechanism compared to the gas phase. youtube.com

Investigation of Aggregation States in Organometallic Reactions

Organolithium reagents are pivotal in the functionalization of pyridine rings. However, these reagents are known to form aggregates, and the specific aggregation state—be it a monomer, dimer, or higher-order cluster—can significantly influence reactivity and reaction outcomes. Computational studies, often employing Density Functional Theory (DFT), are instrumental in understanding the thermodynamics and structures of these aggregates.

While specific experimental or computational studies on the aggregation of lithiated this compound are not extensively documented in the literature, insights can be drawn from studies on related pyridyllithium compounds. For instance, the isolation and characterization of a lithiated pyridine have shown that it exists as a dimer in the solid state but as a monomer in a coordinating solvent like tetrahydrofuran (B95107) (THF). rsc.org DFT calculations on such systems reveal them to be highly electron-rich "superbases," which accounts for their high reactivity. rsc.org

The aggregation of organolithium species is a delicate balance of factors including the steric bulk of substituents, the polarity of the solvent, and the presence of coordinating additives. For this compound, the sterically demanding tert-butyl group at the 2-position would be expected to disfavor the formation of higher-order aggregates. In contrast, the electron-withdrawing fluorine atom at the 6-position influences the electronic environment of the pyridine ring.

Computational studies on other substituted pyridines have shown that mixed aggregates can also form, for example, between a lithiated pyridine and a lithium halide. researchgate.net DFT calculations have demonstrated that the stability of these mixed aggregates can be significantly higher than their unmixed counterparts, a factor that can influence the course of a reaction. researchgate.net In the case of this compound, lithiation would likely occur at the 3-position, directed by the tert-butyl group. The resulting organolithium species' aggregation state would be a critical factor in its subsequent reactions.

A hypothetical computational study on the aggregation of lithiated this compound could involve the calculation of the relative energies of its monomeric, dimeric, and tetrameric forms, both unsolvated and solvated with THF molecules. The results would likely show a preference for lower aggregation states due to the steric hindrance of the tert-butyl group.

Table 1: Hypothetical Relative Energies of Lithiated this compound Aggregates (Illustrative)

Aggregation StateRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Solvated (THF)
Monomer0.00.0
Dimer-15.2-5.8
Tetramer-25.7-8.1

Note: This table is illustrative and based on general principles of organolithium aggregation. Actual values would require specific DFT calculations.

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) modeling aims to establish a quantitative correlation between the chemical structure of a molecule and its reactivity. This is often achieved by calculating electronic and steric parameters and correlating them with experimentally observed reaction outcomes.

The reactivity of the pyridine ring in this compound is modulated by the opposing electronic effects of its substituents. The tert-butyl group is a weak electron-donating group, while the fluorine atom is strongly electron-withdrawing. Computational methods can quantify these effects. For instance, multireference calculations on substituted anthracene–phenol–pyridine triads have shown that substituents that stabilize a negative charge on the pyridine ring can favor certain reaction pathways. acs.org

In the context of nucleophilic aromatic substitution (SNAr), a common reaction for halopyridines, the electron-withdrawing fluorine atom is expected to activate the ring towards nucleophilic attack. Computational studies can model the transition states of such reactions to predict reaction barriers and, consequently, reaction rates. The tert-butyl group, while primarily exerting a steric influence, can also have a minor electronic effect that can be captured by high-level calculations.

A computational study could analyze the effect of varying the substituent at the 6-position of 2-(tert-butyl)pyridine on the energy barrier for a model SNAr reaction. The results would likely demonstrate a lower activation energy for more electron-withdrawing substituents.

Table 2: Predicted Activation Energies for a Model SNAr Reaction on 2-(tert-Butyl)-6-X-pyridine (Illustrative)

Substituent (X)Hammett Constant (σp)Calculated Activation Energy (kcal/mol)
H0.0025.4
F0.0622.1
Cl0.2321.5
CN0.6618.9

Note: This table is illustrative. Hammett constants are a general measure of electronic effects. Actual activation energies would depend on the specific nucleophile and reaction conditions.

To build a comprehensive SRR model, it is essential to correlate calculated parameters with experimental data. Key electronic parameters include atomic charges, molecular orbital energies (HOMO/LUMO), and electrostatic potentials. Steric effects can be quantified using parameters like the Tolman cone angle or the percent buried volume (%VBur). nih.govunamur.be

For this compound, the large steric bulk of the tert-butyl group would be reflected in a high %VBur value. This steric hindrance can play a decisive role in reactions, for example, by dictating the regioselectivity of an attack on the pyridine ring or by influencing the coordination geometry in an organometallic complex.

Studies on other bulky pyridines have successfully parameterized steric descriptors and correlated them with the thermodynamics of association with Lewis acids. nih.govunamur.be A similar approach for this compound would involve calculating its steric and electronic parameters and then correlating them with outcomes in a series of reactions, such as catalytic cross-coupling or coordination to a metal center. The interplay between the steric hindrance of the tert-butyl group and the electronic pull of the fluorine atom would be a key aspect of such an analysis.

Table 3: Calculated Electronic and Steric Parameters for Substituted Pyridines (Illustrative Comparison)

CompoundNatural Charge on NLUMO Energy (eV)%VBur
Pyridine-0.550.518.2
2-Fluoropyridine (B1216828)-0.520.320.1
2-(tert-Butyl)pyridine-0.580.635.7
This compound-0.540.438.5

Note: This table presents illustrative values to demonstrate the expected trends. Actual values would require specific DFT calculations.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the molecular structure, connectivity, and dynamics of 2-(tert-Butyl)-6-fluoropyridine.

High-Resolution ¹H and ¹³C NMR for Structural Assignment

High-resolution ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the tert-butyl group. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the pyridine (B92270) ring, influenced by both homo- and heteronuclear coupling with the fluorine atom. The tert-butyl group will appear as a singlet, integrating to nine protons, in a region typical for alkyl groups.

The ¹³C NMR spectrum provides information on the carbon framework. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts of the pyridine ring carbons are significantly influenced by the electron-withdrawing fluorine atom and the electron-donating tert-butyl group. The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant.

While specific experimental data for this compound is not widely published, data for related compounds such as 2,6-di-tert-butylpyridine (B51100) can provide comparative insights. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H (aromatic) 7.0 - 8.0 Multiplet Complex pattern due to H-H and H-F coupling.
¹H (tert-butyl) ~1.3 Singlet Characteristic singlet for the nine equivalent protons.
¹³C (C-F) >160 Doublet Large ¹JCF coupling constant.
¹³C (C-tert-butyl) >160 Singlet Quaternary carbon signal.
¹³C (aromatic CH) 110 - 140 Doublet C-F coupling will affect the multiplicity.
¹³C (tert-butyl C) ~35 Singlet Quaternary carbon of the tert-butyl group.
¹³C (tert-butyl CH₃) ~30 Singlet Methyl carbons of the tert-butyl group.

This table presents predicted data based on general principles and data from similar structures. Actual experimental values may vary.

¹⁹F NMR for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of the fluorine atom. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electron density around the fluorine nucleus. The signal will be split into a multiplet due to coupling with the adjacent aromatic protons. The magnitude of these coupling constants provides valuable structural information. Data for similar compounds like 2-fluoropyridine (B1216828) can be used as a reference. spectrabase.comnih.gov

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons, helping to trace the connectivity of the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link each aromatic proton signal to its corresponding carbon signal and the tert-butyl protons to their carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show correlations from the tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C2 carbon of the pyridine ring. It would also reveal long-range couplings between the fluorine atom and protons or carbons, further confirming the structure.

The application of these 2D NMR techniques provides a detailed and unambiguous picture of the molecular structure. nih.govharvard.edubas.bg

Dynamic NMR for Conformational Studies

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence, distinguishing it from other compounds with the same nominal mass. The expected exact mass can be calculated from the masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁴N). The fragmentation pattern observed in the mass spectrum can also provide further structural information, often showing the loss of a methyl group or the entire tert-butyl group from the molecular ion. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-di-tert-butylpyridine

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a cornerstone technique for confirming molecular weight and deducing structural information through fragmentation analysis. For this compound, electron ionization (EI) would likely produce a distinct fragmentation pattern. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight.

The most characteristic fragmentation pathway for tert-butyl substituted aromatic compounds is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ cation. ufz.denist.gov In the case of this compound, this would result in a prominent peak at m/z 138. This fragmentation is driven by the formation of a stable tertiary carbocation stabilized by the aromatic ring.

Further fragmentation could involve the loss of isobutylene (B52900) via a rearrangement, or cleavage of the pyridine ring. The analysis of these fragments provides a veritable fingerprint for the molecule, allowing for its unambiguous identification. Data from the closely related 2,6-di-tert-butylpyridine shows a base peak corresponding to the loss of a methyl group, which supports the predicted primary fragmentation pathway. ufz.de

Table 1: Predicted Mass Spectrometry Fragmentation for this compound
m/zFragmentSignificance
153[C₉H₁₂FN]⁺Molecular Ion (M⁺)
138[M - CH₃]⁺Expected Base Peak (loss of methyl)
96[M - C₄H₉]⁺Loss of tert-butyl radical

Infrared (IR) and Raman Spectroscopy

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is invaluable for identifying the functional groups within a molecule. nih.govnih.gov For this compound, the spectra would be characterized by vibrations of the pyridine ring, the tert-butyl group, and the carbon-fluorine bond.

C-H Vibrations: The aliphatic C-H stretching vibrations of the tert-butyl group are expected in the 2970-2870 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would appear around 3100-3000 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1600-1400 cm⁻¹ range. The substitution pattern influences the exact positions and intensities of these bands.

C-F Vibration: The C-F stretching vibration is expected to produce a strong absorption in the IR spectrum, typically in the region of 1250-1020 cm⁻¹.

tert-Butyl Group Vibrations: In addition to C-H stretching, the tert-butyl group will exhibit characteristic bending vibrations, such as the symmetric and asymmetric deformations, which are useful for confirming its presence.

Data from related compounds like 2,6-di-tert-butylpyridine and butylated hydroxytoluene confirm the expected regions for these vibrational modes. nist.govnist.gov

Table 2: Predicted Vibrational Frequencies for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch2970 - 2870IR, Raman
Pyridine Ring (C=C, C=N) Stretch1600 - 1400IR, Raman
C-F Stretch1250 - 1020IR (Strong)
C-H Bend (tert-Butyl)1470 - 1365IR, Raman

Conformational Analysis via Vibrational Modes

The rotational freedom of the tert-butyl group relative to the pyridine ring can be investigated using vibrational spectroscopy. nih.gov While the bulky nature of the tert-butyl group may lead to a preferred conformation in the solid state, different conformers might exist in liquid or gas phases. These conformational isomers would have slightly different vibrational frequencies.

Low-frequency vibrational modes, in particular, are sensitive to conformational changes. By analyzing the spectra at different temperatures or in different solvents, it may be possible to identify bands corresponding to different rotational isomers. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and aid in their assignment. nih.govnih.gov Studies on other sterically hindered molecules have successfully used this approach to characterize conformational dynamics.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) provides the definitive three-dimensional structure of a molecule in the solid state. researchgate.net This technique would precisely determine all bond lengths, bond angles, and torsion angles within the this compound molecule.

Although a crystal structure for the title compound is not publicly available, data from the related compound 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine reveals key structural features that can be extrapolated. researchgate.net The analysis would confirm the planarity of the pyridine ring and the tetrahedral geometry of the quaternary carbon of the tert-butyl group. The C-F bond length and the bond distances within the pyridine ring would be determined with high precision, offering insight into the electronic effects of the substituents. The analysis often reveals the librational motion of the tert-butyl group, indicated by larger thermal ellipsoids for the methyl carbon atoms. researchgate.net

Table 3: Expected X-ray Crystallographic Parameters for this compound
ParameterExpected ValueInformation Gained
C-F Bond Length~1.35 ÅConfirms C-F bond
Pyridine Ring C-C Bond Lengths~1.38 - 1.40 ÅAromatic character
Pyridine Ring C-N Bond Lengths~1.33 - 1.34 ÅHeterocyclic nature
C(ring)-C(tert-butyl) Bond Length~1.54 ÅLinkage of substituents
C-C-C Bond Angles (tert-butyl)~109.5°Tetrahedral geometry

Analysis of Intermolecular Interactions and Packing Arrangements

Beyond the structure of a single molecule, SC-XRD elucidates how molecules arrange themselves in a crystal lattice. This packing is governed by intermolecular forces. For this compound, one would expect to observe various weak intermolecular interactions.

Applications of 2 Tert Butyl 6 Fluoropyridine in Specialized Chemical Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The reactivity of the 2-(tert-butyl)-6-fluoropyridine scaffold is dominated by the lability of the fluorine atom towards nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for incorporating this substituted pyridine (B92270) moiety into larger, more complex molecules. The bulky tert-butyl group can also play a crucial role in directing the regioselectivity of reactions and influencing the conformational properties of the final product.

Fluorinated heterocyclic compounds are of immense importance in medicinal and agrochemical chemistry, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. ethernet.edu.et The this compound unit serves as a key precursor for introducing a substituted pyridine ring, a common motif in many biologically active compounds. beilstein-journals.orgnih.gov

A notable example is the incorporation of the 2-(6-fluoropyridin-2-yl) moiety into complex heterocyclic systems intended for pharmaceutical use. The compound 5-[1-tert-butyl-2-(6-fluoropyridin-2-yl)benzimidazol-5-yl]pyrimidin-2-amine, documented in the PubChem database, illustrates the use of this building block in constructing potential therapeutic agents. nih.gov In this molecule, the this compound core is linked to a benzimidazole (B57391) ring system, showcasing its utility in creating intricate molecular frameworks for drug discovery programs. The synthesis of such compounds often relies on the displacement of the fluoride (B91410) by a nucleophile, a common strategy in building complex drug candidates. nih.gov

Example IntermediateMolecular FormulaApplication AreaKey Synthetic Reaction
5-[1-tert-butyl-2-(6-fluoropyridin-2-yl)benzimidazol-5-yl]pyrimidin-2-amine nih.govC₂₀H₁₉FN₆PharmaceuticalNucleophilic Aromatic Substitution
2-Amino-5-tert-butylpyridine lookchem.comC₉H₁₄N₂Drug Discovery FragmentVaries

This table provides examples of intermediates synthesized using the this compound motif or its close analogues.

The reactivity of the C-F bond in this compound facilitates its use in the construction of diverse heterocyclic scaffolds. The fluorine atom acts as an excellent leaving group in SNAr reactions, allowing for the facile formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. This enables the fusion or linking of the pyridine ring to other heterocyclic systems.

For instance, the synthesis of 5-[1-tert-butyl-2-(6-fluoropyridin-2-yl)benzimidazol-5-yl]pyrimidin-2-amine demonstrates the construction of a complex benzimidazole scaffold by attaching it to the pyridine ring. nih.gov This strategy is broadly applicable. Related fluorinated pyridines, such as 6-fluoropyridine-2-carbonitrile, are known to react with nucleophiles like thiols or amines to generate fused heterocyclic systems like thiazoles and imidazoles, which are prevalent in many active pharmaceutical ingredients (APIs). ossila.com This highlights a general and powerful method for scaffold construction originating from fluorinated pyridines.

Ligand Design in Coordination Chemistry

The 2,6-disubstituted pyridine framework is a classic platform for designing chelating ligands. The nitrogen atom of the pyridine ring provides a primary coordination site, and functional groups at the 2- and 6-positions can introduce additional donor atoms, creating bidentate or terdentate ligands that form stable complexes with a wide range of metal ions. nih.govnih.gov

The this compound structure is an attractive motif for creating novel ligands. While the fluorine atom itself is not typically a strong donor, it can be readily displaced by a nucleophilic group containing a donor atom (e.g., N, O, S) to generate a bidentate ligand. The remaining tert-butyl group at the 6-position provides significant steric bulk, which can be used to control the coordination environment around the metal center, influence the complex's geometry, and enhance its stability or solubility in nonpolar solvents. For example, related ligands such as those based on 2,6-bis(pyrazol-3-yl)pyridine featuring tert-butyl substituents have been successfully used to create transition metal complexes. mdpi.com

Fluorinated pyridine derivatives are employed directly as ligands in coordination chemistry, leading to the formation of novel transition metal complexes. The strong electron-withdrawing nature of the fluorine atom modifies the electronic properties of the pyridine ring, affecting its interaction with the metal center.

Research has demonstrated the synthesis of specific metal complexes incorporating fluorinated pyridine ligands. For example, Ni(II) fluoride complexes such as [NiF(iPrPN)(6-Fpy)], where 6-Fpy represents the 6-fluoropyrid-2-yl ligand, have been successfully synthesized and characterized. rsc.org In this case, the fluorinated pyridine fragment is directly coordinated to the nickel center. Similarly, related compounds like 6-fluoropyridine-2-carbonitrile have been shown to form dinuclear silver(I) complexes, illustrating the capacity of these fluorinated heterocycles to participate in the formation of complex coordination architectures. ossila.com

Metal Complex ExampleMetal IonLigand Containing FluoropyridineReference
[NiF(iPrPN)(6-Fpy)]Ni(II)6-fluoropyrid-2-yl rsc.org
Dinuclear Silver ComplexAg(I)6-Fluoropyridine-2-carbonitrile ossila.com

This table presents examples of transition metal complexes synthesized with fluorinated pyridine ligands.

The substituents on a ligand play a critical role in tuning the properties of the resulting metal complex. nih.gov In ligands derived from this compound, the two distinct substituents allow for a dual modulation of the complex's characteristics.

Steric Properties: The tert-butyl group is one of the most common sources of steric bulk in ligand design. Its presence can enforce specific coordination geometries, prevent unwanted side reactions such as dimerization, and create a well-defined pocket around the metal's active site. This steric hindrance can significantly influence the reactivity and selectivity of metal catalysts. rsc.org The steric demands of bulky ligands are known to define the final arrangement and connectivity around a metal center. nih.govescholarship.org

Electronic Properties: The fluorine atom is the most electronegative element, and its presence on the pyridine ring acts as a strong electron-withdrawing group. This reduces the electron density on the pyridine nitrogen, making it a weaker sigma-donor to the metal center. This electronic perturbation can modify the redox potential of the metal, influence the stability of different oxidation states, and alter the spectroscopic and photophysical properties of the complex. ethernet.edu.et

By combining these steric and electronic influences, ligands based on this compound offer a sophisticated tool for the rational design of metal complexes with tailored properties for applications in catalysis, materials science, and more.

Role in Supramolecular Chemistry and Self-Assembly

Incorporation into Molecular Frameworks and Coordination Polymers

There is no available information in the searched scientific literature to detail the role of this compound in the formation of molecular frameworks or coordination polymers. Consequently, no data tables or detailed research findings on this specific topic can be presented.

Table of Compounds Mentioned

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(tert-Butyl)-6-fluoropyridine?

  • Methodological Answer : A widely used approach involves diazotization of 2-aminopyridine derivatives followed by fluorodediazoniation in hydrofluoric acid (HF) or HF-pyridine solutions. This method efficiently introduces fluorine at the desired position while maintaining regioselectivity. For example, Fukuhara et al. (1988) demonstrated this method for fluoropyridines, achieving high yields by optimizing reaction time and temperature . The tert-butyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling using tert-butyl halides.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm the structure. The tert-butyl group appears as a singlet (~1.3 ppm in 1H^{1}\text{H} NMR), while fluorine’s electronegativity causes distinct deshielding in 19F^{19}\text{F} NMR.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Waste Disposal : Separate halogenated waste and collaborate with certified disposal services to prevent environmental contamination.
  • Emergency Protocols : Neutralize accidental spills with sodium bicarbonate and adsorbents like vermiculite .

Advanced Research Questions

Q. How does the tert-butyl group influence the electronic properties and reactivity of the pyridine ring?

  • Methodological Answer : The tert-butyl group is a strong electron-donating substituent, increasing electron density at the ortho and para positions of the pyridine ring. This alters reactivity in electrophilic substitution reactions. Computational studies (e.g., density functional theory, DFT) can quantify these effects using Hammett constants (σ+σ^+) or molecular electrostatic potential (MEP) maps. For example, substituent effects in similar pyridine derivatives were analyzed by Husson et al. (2021) using cyclic voltammetry and DFT .

Q. How can researchers address contradictions in reaction yields reported with different catalysts?

  • Methodological Answer :

  • Controlled Experiments : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents, and temperatures while monitoring yields via HPLC.
  • Kinetic Analysis : Perform time-resolved studies to identify rate-determining steps.
  • Computational Modeling : Use DFT to compare transition-state energies and predict optimal catalytic conditions. For instance, conflicting yields in cross-coupling reactions may arise from steric hindrance caused by the tert-butyl group .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary directing groups (e.g., boronic esters) to steer electrophilic attack to specific positions.
  • Meta-Directing Effects : Leverage the fluorine atom’s meta-directing influence for nitration or halogenation.
  • Computational Screening : Use molecular docking or DFT to predict reactive sites. For example, Husson et al. (2003) achieved selective functionalization in terpyridines by analyzing substituent electronic effects .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points or solubility data?

  • Methodological Answer :

  • Reproduce Conditions : Ensure identical solvent systems, heating rates, and purity levels (e.g., recrystallize samples before testing).
  • Differential Scanning Calorimetry (DSC) : Compare thermal profiles to identify polymorphic forms or impurities.
  • Literature Cross-Validation : Cross-reference with peer-reviewed studies (e.g., Roe et al., 1949) rather than vendor catalogs .

Experimental Design

Q. How to design a study investigating the adsorption of this compound on indoor surfaces?

  • Methodological Answer :

  • Surface Selection : Use materials like glass, stainless steel, or PVC to mimic indoor environments.
  • Microspectroscopic Imaging : Apply techniques like atomic force microscopy (AFM) or time-of-flight secondary ion mass spectrometry (ToF-SIMS) to track adsorption kinetics.
  • Control Variables : Maintain consistent humidity (40–60%) and temperature (25°C). Reference studies on organic compound-surface interactions from The Chemist (2018) .

Tables for Key Physicochemical Properties

PropertyMethod/ReferenceValue/Range
Boiling Point Simulated via EPI Suite ~245–250°C (estimated)
LogP (Lipophilicity) HPLC-derived (C18 column) 2.8–3.2
Solubility in DMSO Gravimetric analysis >50 mg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.